![molecular formula C15H18BrClN2O B4834187 (5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4834187.png)
(5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEBA, and it belongs to the class of benzylamines. BEBA has been synthesized using several methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
BEBA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. BEBA has also been investigated for its potential use in the treatment of neurodegenerative diseases. Studies have shown that BEBA can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, BEBA has been shown to have antitumor activity in several cancer cell lines.
Mechanism of Action
The mechanism of action of BEBA is not fully understood, but it is believed to involve the modulation of several cellular pathways. BEBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEBA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BEBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
BEBA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BEBA has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, BEBA has been shown to increase the expression of neuroprotective genes and reduce neuronal death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BEBA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. BEBA has also been shown to have low toxicity in animal models. However, there are some limitations to using BEBA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications. Additionally, BEBA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on BEBA. One area of research is the development of more potent and selective BEBA analogs. These analogs could have improved therapeutic potential and reduced side effects. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEBA in humans. This information could help determine the optimal dosage and administration of BEBA for therapeutic use. Additionally, more research is needed to determine the potential use of BEBA in the treatment of neurodegenerative diseases and cancer.
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O.ClH/c1-2-19-15-7-6-13(16)9-12(15)10-17-11-14-5-3-4-8-18-14;/h3-9,17H,2,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJQJGRAWKXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC2=CC=CC=N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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